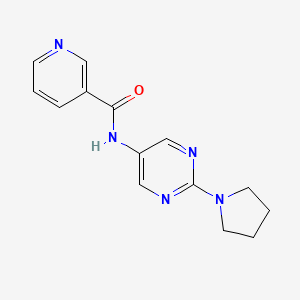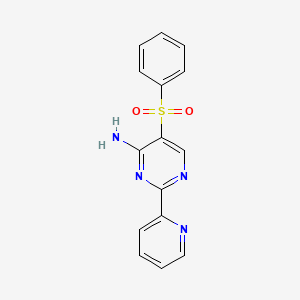![molecular formula C17H21N3O6 B2534262 8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021031-72-0](/img/structure/B2534262.png)
8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C17H21N3O6 and its molecular weight is 363.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystal Structures
The synthesis of compounds involving the 3,4,5-trimethoxybenzyl group, such as 8-(3,4,5-trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and its analogs, demonstrates the chemical versatility of this molecular structure. These compounds are designed and synthesized through reactions involving 3,4,5-trimethoxybenzaldehyde and 6,10-dioxaspiro[4.5]decane-7,9-dione, highlighting the compound's potential in developing new chemical entities with distinct crystal structures. Their crystallographic analysis reveals varied bonding and three-dimensional network structures, offering insights into the compound's potential applications in materials science and molecular engineering (Zeng, Wang, & Jiang, 2018).
Antimicrobial and Detoxification Applications
Research into N-halamine-coated cotton demonstrates the compound's application in antimicrobial and detoxification contexts. The synthesis of specific derivatives and their bonding onto cotton fabrics for variable chlorine loading showcases an innovative approach to creating antimicrobial surfaces. These surfaces are effective against pathogens like Staphylococcus aureus and Escherichia coli O157:H7, and they can also detoxify harmful chemical agents, indicating the compound's potential in healthcare and environmental protection (Ren et al., 2009).
Pharmaceutical Research: Anemia Treatment
The compound's derivatives, particularly as spirohydantoins, have been explored for their efficacy as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (PHD) for anemia treatment. This research illustrates the compound's therapeutic potential, showing how its optimization led to significant erythropoietin (EPO) upregulation in preclinical models, positioning it as a promising candidate for anemia treatment through a short-acting PHD inhibitory mechanism (Vachal et al., 2012).
Chemical Safety and Environmental Assessment
The development of analytical methods for the quantification of substances migrating from food packaging into simulants involves the compound's derivatives. This research is crucial for ensuring food safety, highlighting the compound's role in developing sensitive and reliable analytical techniques for assessing the migration of potentially hazardous substances from packaging materials, thus ensuring consumer safety and compliance with regulatory standards (Tsochatzis, Gika, & Theodoridis, 2020).
Mechanism of Action
- The compound’s primary targets are not explicitly mentioned in the available literature. However, we can infer that it interacts with cellular components, particularly lipid bilayers, due to its amphiphilic nature .
Target of Action
Mode of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. This information is typically determined through safety testing and toxicity studies . Without specific safety data for “8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione”, it’s not possible to provide a detailed analysis of its safety and hazards.
Properties
IUPAC Name |
8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-24-11-8-10(9-12(25-2)13(11)26-3)14(21)20-6-4-17(5-7-20)15(22)18-16(23)19-17/h8-9H,4-7H2,1-3H3,(H2,18,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJQSJDQIDAPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3(CC2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

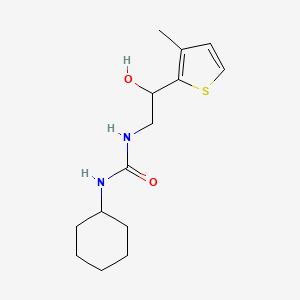
![2,2,2-Trifluoro-1-[4-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B2534187.png)
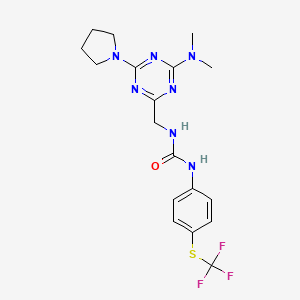
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2534190.png)
![1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane](/img/structure/B2534191.png)
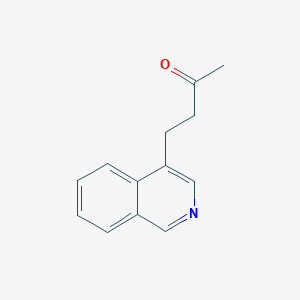
![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2534194.png)
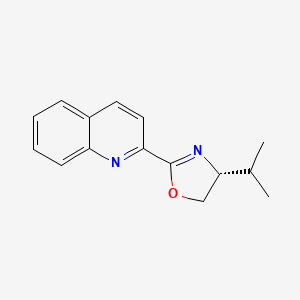
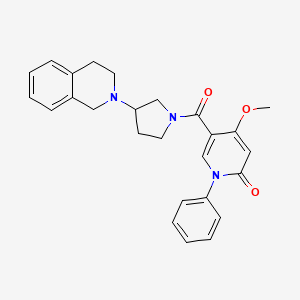
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2534198.png)
![4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2534199.png)
